Cas no 24542-41-4 (1-(propan-2-yl)-1H-indol-5-ol)

1-(Propan-2-yl)-1H-indol-5-ol is a substituted indole derivative characterized by the presence of an isopropyl group at the 1-position and a hydroxyl group at the 5-position of the indole ring. This structural configuration imparts unique physicochemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound exhibits potential reactivity at both the hydroxyl and indole nitrogen sites, enabling selective functionalization for the development of more complex molecules. Its stability under standard conditions and moderate solubility in common organic solvents further enhance its utility in laboratory applications. The presence of the isopropyl group may also influence steric and electronic effects, offering tailored reactivity for specialized synthetic pathways.
1-(propan-2-yl)-1H-indol-5-ol structure
1-(propan-2-yl)-1H-indol-5-ol structure
Product name:1-(propan-2-yl)-1H-indol-5-ol
CAS No:24542-41-4
MF:C11H13NO
Molecular Weight:175.22700
MDL:MFCD18832598
CID:240739
PubChem ID:45096676

1-(propan-2-yl)-1H-indol-5-ol 化学的及び物理的性質

名前と識別子

    • 1H-Indol-5-ol,1-(1-methylethyl)-
    • Indol-5-ol, 1-isopropyl- (8CI)
    • 1-isopropyl-indol-5-ol
    • 5-Hydroxy isatin 5-Hydroxy indole-2,3-dione
    • 5-Hydroxy-1-isopropyl-indol
    • 5-Hydroxy-indolin-2,3-dion
    • 5-hydroxy-indoline-2,3-dione
    • 5-Hydroxyisatin
    • 1-(propan-2-yl)-1H-indol-5-ol
    • SCHEMBL21244767
    • Z1216854199
    • 1-propan-2-ylindol-5-ol
    • Indol-5-ol,1-isopropyl-(8ci)
    • EN300-8096327
    • 1-Isopropyl-1H-indol-5-ol
    • A1-33846
    • 24542-41-4
    • MDL: MFCD18832598
    • インチ: InChI=1S/C11H13NO/c1-8(2)12-6-5-9-7-10(13)3-4-11(9)12/h3-8,13H,1-2H3
    • InChIKey: AIGUVPVJFSWHKD-UHFFFAOYSA-N
    • SMILES: OC1C=CC2N(C=CC=2C=1)C(C)C

計算された属性

  • 精确分子量: 175.10000
  • 同位素质量: 175.1
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 181
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 25.2A^2

じっけんとくせい

  • PSA: 25.16000
  • LogP: 2.92780

1-(propan-2-yl)-1H-indol-5-ol Security Information

1-(propan-2-yl)-1H-indol-5-ol 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-(propan-2-yl)-1H-indol-5-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-8096327-0.05g
1-(propan-2-yl)-1H-indol-5-ol
24542-41-4 95.0%
0.05g
$344.0 2025-02-21
Enamine
EN300-8096327-10.0g
1-(propan-2-yl)-1H-indol-5-ol
24542-41-4 95.0%
10.0g
$6390.0 2025-02-21
Enamine
EN300-8096327-1.0g
1-(propan-2-yl)-1H-indol-5-ol
24542-41-4 95.0%
1.0g
$1485.0 2025-02-21
Enamine
EN300-8096327-5g
1-(propan-2-yl)-1H-indol-5-ol
24542-41-4 95%
5g
$4309.0 2023-09-02
Aaron
AR00C5W6-5g
Indol-5-ol, 1-isopropyl- (8CI)
24542-41-4 95%
5g
$5950.00 2023-12-15
A2B Chem LLC
AF66410-5g
1-Isopropyl-1H-indol-5-ol
24542-41-4 95%
5g
$4571.00 2024-04-20
1PlusChem
1P00C5NU-50mg
Indol-5-ol, 1-isopropyl- (8CI)
24542-41-4 95%
50mg
$487.00 2024-05-21
A2B Chem LLC
AF66410-250mg
1-Isopropyl-1H-indol-5-ol
24542-41-4 95%
250mg
$809.00 2024-04-20
Aaron
AR00C5W6-2.5g
Indol-5-ol, 1-isopropyl- (8CI)
24542-41-4 95%
2.5g
$4029.00 2023-12-15
Aaron
AR00C5W6-10g
Indol-5-ol, 1-isopropyl- (8CI)
24542-41-4 95%
10g
$8812.00 2023-12-15

1-(propan-2-yl)-1H-indol-5-ol 関連文献

1-(propan-2-yl)-1H-indol-5-olに関する追加情報

Recent Advances in the Study of 1-(propan-2-yl)-1H-indol-5-ol (CAS: 24542-41-4) in Chemical Biology and Pharmaceutical Research

The compound 1-(propan-2-yl)-1H-indol-5-ol (CAS: 24542-41-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and implications for drug development.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel indole derivatives, which are known for their diverse pharmacological activities. Researchers have optimized synthetic pathways to improve the yield and purity of 1-(propan-2-yl)-1H-indol-5-ol, leveraging advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation. These advancements have facilitated its broader application in medicinal chemistry.

In terms of biological activity, 1-(propan-2-yl)-1H-indol-5-ol has demonstrated promising results in preclinical models. Studies have shown its potential as a modulator of serotonin receptors, suggesting applications in the treatment of neurological disorders such as depression and anxiety. Additionally, its anti-inflammatory and antioxidant properties have been investigated, with preliminary data indicating efficacy in reducing oxidative stress and inflammation in cellular models.

Further research has explored the compound's mechanism of action at the molecular level. Structural-activity relationship (SAR) studies have identified critical functional groups that enhance its binding affinity to target proteins. Computational modeling and X-ray crystallography have provided insights into its interactions with biological macromolecules, paving the way for the design of more potent analogs.

The pharmaceutical potential of 1-(propan-2-yl)-1H-indol-5-ol is underscored by its favorable pharmacokinetic profile. Recent pharmacokinetic studies have revealed good oral bioavailability and metabolic stability, making it a viable candidate for further drug development. However, challenges such as potential toxicity and off-target effects necessitate additional in vivo studies to ensure safety and efficacy.

In conclusion, 1-(propan-2-yl)-1H-indol-5-ol (CAS: 24542-41-4) represents a promising scaffold for the development of new therapeutic agents. Ongoing research aims to expand its applications, optimize its pharmacological properties, and address remaining challenges. This brief underscores the importance of continued investigation into this compound to unlock its full potential in chemical biology and pharmaceutical sciences.

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